6-Chloro-9-methyl-2-(trifluoromethyl)-9h-purine
Overview
Description
Synthesis Analysis
A paper titled "Zinc-Catalyzed Enantioselective [3 + 3] Annulation for Synthesis of Chiral Spiro [indoline-3,4′-thiopyrano [2,3-b]indole] Derivatives"1 discusses a synthesis method involving a dinuclear zinc-ProPhenol complex as a catalyst. This method has been used for the annulation of indoline-2-thiones and isatylidene malononitriles1. This methodology gives access to a broad range of chiral spiro [indoline-3,4′-thiopyrano [2,3- b ]indole] derivatives in good yields with excellent levels of enantioselectivities1.Molecular Structure Analysis
The same paper1 also mentions the molecular structure of a compound named “®-2′-amino-6′-chloro-9′-methyl-2-oxo-9′ H-spiro[indoline-3,4′-thiopyrano[2,3-b]indole]-3′-carbonitrile”. Although this is not the exact compound you asked for, it might be related or similar.
Chemical Reactions Analysis
The paper1 discusses the Friedel–Crafts reaction, which has emerged as a powerful chemical tool for the construction of new C–C bonds, and it has been widely used to realize asymmetric transformations of aromatics and heteroaromatics1.
Physical And Chemical Properties Analysis
I’m sorry, but I couldn’t find specific information on the physical and chemical properties of “6-Chloro-9-methyl-2-(trifluoromethyl)-9h-purine”.Scientific Research Applications
Antirhinovirus Activity
6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine has been explored for its potential in antirhinovirus applications. Various derivatives of this compound have demonstrated significant activity against rhinovirus serotypes. For example, 9-benzyl-6-(dimethylamino)-9H-purines and 9-benzyl-2-chloro-6-(dimethylamino)-9H-purines, synthesized using 6-chloro-9-methyl-2-(trifluoromethyl)-9H-purine as a starting material, showed substantial antiviral activities. These compounds represent a new class of antiviral agents with potential in vitro activity against rhinoviruses (Kelley, Linn, & Selway, 1988), (Kelley, Linn, & Krochmal, 1989).
Synthesis of Nucleosides and Analogues
The compound has been used in the synthesis of various nucleosides and analogues, demonstrating its versatility in organic synthesis. For instance, its application in the synthesis of 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine via a purine 3'-deoxynucleoside pathway indicates its utility in creating nucleoside analogues with potential therapeutic applications (Takamatsu et al., 2001). Moreover, the facile synthesis of 6-chloro-8-substituted-9H-purines using environmentally friendly methods highlights the compound's applicability in eco-friendly synthetic approaches (Maddila, Momin, Lavanya, & Rao, 2016).
Applications in Medicinal Chemistry
6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine has been employed in medicinal chemistry for the development of potential therapeutics. Its derivatives have shown promising results in antimycobacterial studies. For instance, 9-benzylpurines derived from this compound exhibited good inhibitory effects on Mycobacterium tuberculosis, suggesting their potential as antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005), (Gundersen, Nissen‐meyer, & Spilsberg, 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-chloro-9-methyl-2-(trifluoromethyl)purine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N4/c1-15-2-12-3-4(8)13-6(7(9,10)11)14-5(3)15/h2H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTNWXVWAMZYET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=C(N=C2Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289942 | |
Record name | 6-chloro-9-methyl-2-(trifluoromethyl)-9h-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-9-methyl-2-(trifluoromethyl)-9h-purine | |
CAS RN |
1644-76-4 | |
Record name | NSC65745 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65745 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-chloro-9-methyl-2-(trifluoromethyl)-9h-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.